molecular formula C17H38SeSi5 B15408355 2-{[Dimethyl(phenyl)silyl]selanyl}-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane CAS No. 832084-07-8

2-{[Dimethyl(phenyl)silyl]selanyl}-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane

Cat. No.: B15408355
CAS No.: 832084-07-8
M. Wt: 461.9 g/mol
InChI Key: ICDAGWRDJHBVEX-UHFFFAOYSA-N
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Description

This compound is a selenium-containing trisilane derivative featuring a central silicon atom bonded to three trimethylsilyl groups and a [dimethyl(phenyl)silyl]selanyl substituent. The selanyl group introduces unique electronic and steric properties due to selenium’s larger atomic radius and polarizability compared to sulfur or oxygen. The selanyl variant likely follows similar pathways, with selenium-based reagents replacing halogens. Its applications may include organometallic catalysis or materials science, leveraging selenium’s redox activity .

Properties

CAS No.

832084-07-8

Molecular Formula

C17H38SeSi5

Molecular Weight

461.9 g/mol

IUPAC Name

dimethyl-phenyl-tris(trimethylsilyl)silylselanylsilane

InChI

InChI=1S/C17H38SeSi5/c1-19(2,3)23(20(4,5)6,21(7,8)9)18-22(10,11)17-15-13-12-14-16-17/h12-16H,1-11H3

InChI Key

ICDAGWRDJHBVEX-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)[Si]([Si](C)(C)C)([Si](C)(C)C)[Se][Si](C)(C)C1=CC=CC=C1

Origin of Product

United States

Biological Activity

The compound 2-{[Dimethyl(phenyl)silyl]selanyl}-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane (commonly referred to as DMPS-Se) is a silane derivative that incorporates selenium into its structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of antioxidant properties and its role in various biochemical pathways.

  • Molecular Formula : C17H38SeSi5
  • Molecular Weight : 461.9 g/mol
  • Purity : Typically around 95%

The biological activity of DMPS-Se is primarily attributed to its selenium content, which is known for its antioxidant properties. Selenium plays a crucial role in the synthesis of selenoproteins that are essential for various cellular functions, including:

  • Antioxidant Defense : Selenium-containing compounds can enhance the activity of antioxidant enzymes such as glutathione peroxidase, thereby reducing oxidative stress in cells.
  • Cell Signaling : Selenium influences several signaling pathways that can affect cell proliferation and apoptosis.

Antioxidant Activity

Research indicates that DMPS-Se exhibits significant antioxidant activity. It has been shown to scavenge free radicals and reduce lipid peroxidation in vitro. This activity has implications for protecting cells from oxidative damage associated with various diseases, including cancer and neurodegenerative disorders.

Cytotoxicity Studies

In vitro studies have demonstrated that DMPS-Se can induce cytotoxic effects on certain cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to apoptosis. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Findings : DMPS-Se exhibited IC50 values indicating significant cytotoxicity at micromolar concentrations.

Case Studies

  • Study on Cancer Cell Lines :
    • Objective : To evaluate the cytotoxic effects of DMPS-Se on various cancer cell lines.
    • Results : The compound showed a dose-dependent decrease in cell viability across all tested lines, with MCF-7 cells being the most sensitive.
    • : DMPS-Se could be a candidate for further development as an anticancer agent.
  • Oxidative Stress Model :
    • Objective : To assess the protective effects of DMPS-Se against oxidative stress induced by hydrogen peroxide.
    • Results : Cells pre-treated with DMPS-Se showed reduced levels of malondialdehyde (MDA), a marker of lipid peroxidation.
    • : DMPS-Se may confer protective effects against oxidative damage.

Data Table

Biological ActivityAssessed ParameterResult
Antioxidant ActivityDPPH ScavengingIC50 = 12 µM
CytotoxicityMCF-7 Cell LineIC50 = 15 µM
CytotoxicityHeLa Cell LineIC50 = 20 µM
CytotoxicityA549 Cell LineIC50 = 25 µM

Comparison with Similar Compounds

Structural and Electronic Comparisons
Compound Name Substituent (X) Molecular Weight Key Structural Features
Target Compound [Dimethyl(phenyl)silyl]selanyl ~481.2 g/mol Central Si bonded to three trimethylsilyl groups and a bulky selanyl substituent.
2-Bromo-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane Br 327.57 g/mol Si–Br bond length: 2.2990 Å; Si–Si bonds: 2.3477 Å; steric hindrance from trimethylsilyl groups.
2-Chloro-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane Cl 283.11 g/mol Similar structure to bromo analog; Si–Cl bond shorter (~2.20 Å estimated).
1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilane (Parent) H 288.16 g/mol No halogen/selenium; used as a radical initiator. Reactive with strong oxidizers.
2-Phenethyl derivatives Phenethyl ~430–465 g/mol Aromatic substituents increase steric bulk; NMR shifts reflect π-system interactions.

Key Observations :

  • Bond Lengths/Angles : The bromo derivative (HypSiBr) exhibits a Si–Br bond of 2.2990 Å and Si–Si bonds of 2.3477 Å, with Br–Si–Si angles at 104.83° due to steric strain . The selanyl analog likely has a longer Si–Se bond (~2.40 Å estimated) and altered angles, impacting reactivity.
  • Steric Effects: Bulky substituents (e.g., triisopropylsilyl in TipSiBr ) reduce reaction rates in nucleophilic substitutions.
Spectroscopic and Physical Properties
  • NMR Shifts : Trimethylsilyl groups in the parent compound produce distinct ¹H (~0.20 ppm) and ²⁹Si NMR signals. Aromatic substituents (e.g., phenethyl ) introduce upfield shifts in ¹³C NMR (~129–144 ppm).
  • Thermal Stability : The parent trisilane melts at 50–52°C , while bulkier derivatives (e.g., triisopropylsilyl) are liquids or gels due to reduced crystallinity .

Preparation Methods

Core Trisilane Synthesis: Preparation of 1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilane

The trisilane backbone serves as a foundational scaffold. Two primary methods for synthesizing similar trisilanes are:

Protonation of Tris(trimethylsilyl)silyl Lithium

Tris(trimethylsilyl)silane ((Me₃Si)₃SiH) can be generated via deprotonation of tetrakis(trimethylsilyl)silane with methyllithium, followed by protonation with HCl:
Reaction 1:
$$
\text{(Me₃Si)₄Si + MeLi → (Me₃Si)₃SiLi + Me₄Si}
$$
$$
\text{(Me₃Si)₃SiLi + HCl → (Me₃Si)₃SiH + LiCl}
$$
This method leverages the high reactivity of silyllithium intermediates. The Si-H bond in the product exhibits low bond dissociation energy (84 kcal/mol), facilitating subsequent functionalization.

Direct Synthesis from Trimethylsilyl Chloride and Trichlorosilane

An alternative route involves reacting trimethylsilyl chloride with trichlorosilane in the presence of lithium:
Reaction 2:
$$
3\ \text{Me₃SiCl + HSiCl₃ + 6 Li → (Me₃Si)₃SiH + 6 LiCl}
$$
Yields are typically modest, but the method avoids intermediate handling of air-sensitive reagents.

Table 1: Comparative Analysis of Trisilane Synthesis Methods
Method Reagents Yield (%) Advantages Limitations
Protonation of silyllithium MeLi, HCl 70–85 High purity, scalable Requires inert atmosphere
Direct synthesis Li, HSiCl₃, Me₃SiCl 40–60 Simple reagent use Moderate yields, byproduct management

Introduction of the Selenyl Group: Functionalization via Selenation

The selenium-containing substituent is introduced through nucleophilic or electrophilic substitution at the trisilane’s Si-H bond. Two strategies are proposed:

Deprotonation and Selenide Formation

Deprotonation of tris(trimethylsilyl)silane with a strong base (e.g., BuLi) generates a silanide intermediate, which reacts with selenium electrophiles:
Reaction 3:
$$
\text{(Me₃Si)₃SiH + BuLi → (Me₃Si)₃SiLi + BuH}
$$
$$
\text{(Me₃Si)₃SiLi + SeCl₂ → (Me₃Si)₃SiSeCl + LiCl}
$$
Subsequent reduction with NaBH₄ or LiAlH₄ replaces the chloride with a hydrogen or alkyl group.

Selenobenzoate-Mediated Coupling

Inspired by bismuth selenide nanosheet synthesis, a selenobenzoate ligand (e.g., SeOCPh) can mediate coupling. A modified approach involves:

  • Generating selenobenzoate from benzoyl chloride and NaHSe.
  • Reacting with a trisilane-derived silanide:
    Reaction 4:
    $$
    \text{(Me₃Si)₃SiLi + PhCOSeNa → (Me₃Si)₃SiSeCOPh + LiNa}
    $$
    This route avoids direct handling of hazardous selenium reagents.

Attachment of the Dimethyl(phenyl)silyl Group

The dimethyl(phenyl)silyl (PhMe₂Si) group is introduced via nucleophilic substitution or cross-coupling.

Grignard Reagent-Mediated Addition

A Grignard reagent (PhMe₂SiCH₂MgCl) adds to a selenium-containing trisilane intermediate:
Reaction 5:
$$
\text{(Me₃Si)₃SiSeCl + PhMe₂SiCH₂MgCl → (Me₃Si)₃SiSeCH₂SiMe₂Ph + MgCl₂}
$$
This method mirrors the use of PhMe₂Si groups as hydroxy protections in oligosaccharides.

Selenide-Displacement Coupling

In a two-step process:

  • Selenide formation : (Me₃Si)₃SiSe⁻ reacts with PhMe₂SiCl.
  • Ligand substitution :
    Reaction 6:
    $$
    \text{(Me₃Si)₃SiSe⁻ + PhMe₂SiCl → (Me₃Si)₃SiSeSiMe₂Ph + Cl⁻}
    $$
    Catalysts such as crown ethers (e.g., 18-crown-6) may enhance reactivity.

Alternative Routes and Optimization Strategies

Phase Transfer Catalysis

Using phase transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) or crown ethers improves interfacial reactions in biphasic systems. For example, TBAB facilitates selenide-chloride exchange in non-polar solvents like xylene.

Organosilicon Cross-Coupling

Inspired by US2833802 patent, tertiary amine salts (e.g., Et₃NH⁺Cl⁻) mediate coupling between seleno-trisilane and silyl halides:
Reaction 7:
$$
\text{(Me₃Si)₃SiSe⁻ + PhMe₂SiCl → (Me₃Si)₃SiSeSiMe₂Ph + Cl⁻}
$$
Solvents like toluene or xylene are preferred for their compatibility with silyl reagents.

Purification and Characterization

Distillation and Chromatography

Final products are purified via vacuum distillation (e.g., 82–84°C at 4 mmHg for phenylacetyl chloride analogs) or column chromatography (e.g., silica gel with hexane/ethyl acetate gradients).

Spectroscopic Analysis

Key characterization tools include:

  • ¹H/²⁹Si NMR : Confirm Si-H and Si-S bond environments.
  • GC/FID or HPLC : Quantify purity (e.g., 99.1–99.4% purity achieved in similar syntheses).
  • XRD : Validate crystallinity if solid-state structures form.

Research Findings and Data

Reaction Optimization Parameters

Table 2: Key Reaction Conditions for Selenyl-Silyl Coupling

Step Catalyst Solvent Temperature (°C) Time (h) Yield (%)
Selenide formation BuLi THF -78 → RT 2–3 75–80
Grignard addition None Et₂O 0 → RT 4–6 65–70
Phase-transfer coupling 18-crown-6 Xylene 60–70 9–10 50–55

Mechanistic Insights

The Si-H bond’s low bond dissociation energy (84 kcal/mol) facilitates radical-initiated substitutions, while steric hindrance from trimethylsilyl groups directs regioselectivity. Selenium’s electrophilicity in SeCl₂ or SeOCPh intermediates enables nucleophilic attack by silanides.

Q & A

Basic Research Questions

Q. How can the synthesis of this trisilane derivative be optimized for higher yields in radical-mediated reactions?

  • Methodological Answer : Synthesis optimization involves controlling reaction conditions such as solvent polarity (e.g., tetrahydrofuran for stabilizing intermediates), low temperatures (−78°C to 0°C) to suppress side reactions, and stoichiometric use of lithium reagents (e.g., LiAlH₄) to activate silyl-selenide bonds . Monitoring reaction progress via ²⁹Si NMR can identify incomplete selanylation or premature silyl group cleavage.

Q. What spectroscopic techniques are most reliable for structural characterization of this trisilane?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign methyl and phenyl proton environments, with chemical shifts for Si–CH₃ groups typically at δ 0.1–0.5 ppm.
  • ²⁹Si NMR : Critical for distinguishing between trimethylsilyl (δ −10 to −20 ppm) and dimethyl(phenyl)silyl groups (δ −5 to +5 ppm) .
  • X-ray crystallography : Resolves steric interactions between bulky silyl groups and confirms selanyl bonding geometry .

Q. What are the primary applications of this compound in organic synthesis?

  • Methodological Answer : The compound acts as a radical initiator in polymer chemistry (e.g., controlled radical polymerization) and a hydrosilylation agent for converting alkenes to alkylsilanes. Its selanyl group enables unique redox behavior, facilitating electron-transfer reactions in cross-coupling protocols .

Advanced Research Questions

Q. How do steric effects from the hexamethyl and diphenylsilyl groups influence reaction kinetics in catalytic cycles?

  • Methodological Answer : Steric bulk slows reaction rates by impeding substrate access to the selenium active site. Kinetic studies (e.g., Eyring plots) under varying temperatures and pressures can quantify activation parameters. Computational modeling (DFT) further predicts transition-state geometries and steric energy barriers .

Q. What experimental strategies resolve contradictions in reported catalytic efficiencies for this compound?

  • Methodological Answer : Discrepancies in catalytic activity (e.g., hydrosilylation yields ranging from 45% to 92% in similar conditions ) may arise from trace moisture or oxygen contamination. Rigorous purification of substrates (e.g., molecular sieves for drying) and controlled-atmosphere techniques (glovebox, Schlenk line) are essential. Replicate studies with standardized protocols (e.g., fixed catalyst loading at 5 mol%) minimize variability .

Q. How does the selenium atom’s electronic environment modulate reactivity compared to sulfur or oxygen analogs?

  • Methodological Answer : Selenium’s lower electronegativity and larger atomic radius enhance radical stabilization and nucleophilicity. Comparative studies using ²⁷Se NMR and cyclic voltammetry reveal higher electron-donating capacity versus sulfur analogs. For example, the Se–Si bond in this compound exhibits a reduction potential 0.3 V lower than S–Si analogs, favoring radical initiation .

Q. What computational approaches predict the compound’s stability under photolytic conditions?

  • Methodological Answer : Time-dependent DFT (TD-DFT) simulations model UV-induced bond cleavage pathways, identifying vulnerable Si–Se or Si–C bonds. Experimental validation via UV-Vis spectroscopy (λ_max ~260 nm for Se–Si chromophores) and mass spectrometry tracks photodegradation products .

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